

Application Notes and Protocols for Studying Th17 Cell Plasticity Using Ned-19

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Compound of Interest

Compound Name: Ned 19

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Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by the production of interleukin-17 (IL-17). They play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. A key feature of Th17 cells is their remarkable plasticity, allowing them to transdifferentiate into other T helper subsets, such as T regulatory type 1 (Tr1) cells, which have immunosuppressive functions. This plasticity represents a potential therapeutic target for modulating immune responses.

Ned-19 is a potent and selective antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated Ca²⁺ signaling.^[1] NAADP is a powerful intracellular second messenger that mobilizes Ca²⁺ from acidic organelles, such as lysosomes, and is involved in T-cell activation and function.^{[2][3][4][5][6]} Recent studies have demonstrated that by inhibiting NAADP signaling, Ned-19 can modulate the differentiation and plasticity of CD4+ T cells. Specifically, trans-**Ned 19** has been shown to promote the conversion of Th17 cells into IL-10-producing Tr1-like cells, thereby enhancing their suppressive capacity.^{[2][3][4]} This suggests that targeting the NAADP pathway with compounds like Ned-19 could be a novel therapeutic strategy for autoimmune diseases.

These application notes provide detailed protocols for utilizing Ned-19 to study Th17 cell plasticity in vitro, including the isolation and differentiation of murine naïve CD4+ T cells,

treatment with Ned-19, and analysis of cellular phenotypes and functions.

Data Presentation

The following tables summarize the quantitative effects of trans-**Ned 19** on murine Th17 cell differentiation and plasticity as reported in key studies.

Table 1: Effect of trans-**Ned 19** on In Vitro Th17 Differentiation

Treatment Group	Concentration (μM)	IL-17A+ Cells (% of CD4+)
DMSO (Control)	0.1%	15.2 \pm 1.5
trans-Ned 19	10	20.1 \pm 2.1*
trans-Ned 19	30	22.5 \pm 2.3
trans-Ned 19	100	25.3 \pm 2.8

* $p < 0.05$, ** $p < 0.01$ compared to DMSO control. Data are presented as mean \pm SEM. Adapted from Nawrocki, et al., 2021.

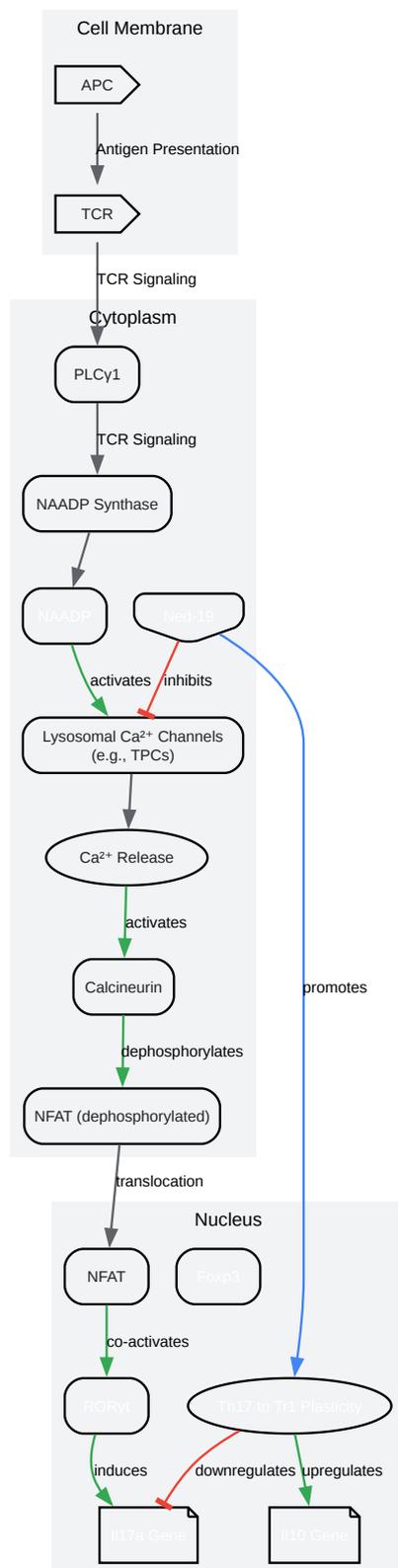
Table 2: Effect of trans-**Ned 19** on IL-10 Expression in Differentiated Th17 Cells

Treatment Group	Concentration (μM)	IL-10+ Cells (% of IL-17A Fate+ CD4+)
DMSO (Control)	0.1%	5.8 \pm 0.9
trans-Ned 19	10	10.2 \pm 1.3*
trans-Ned 19	30	14.5 \pm 1.8
trans-Ned 19	100	18.1 \pm 2.2

* $p < 0.05$, ** $p < 0.01$ compared to DMSO control. Data are presented as mean \pm SEM, from cells cultured under Th17 polarizing conditions. Adapted from Nawrocki, et al., 2021.

Signaling Pathways and Experimental Workflow

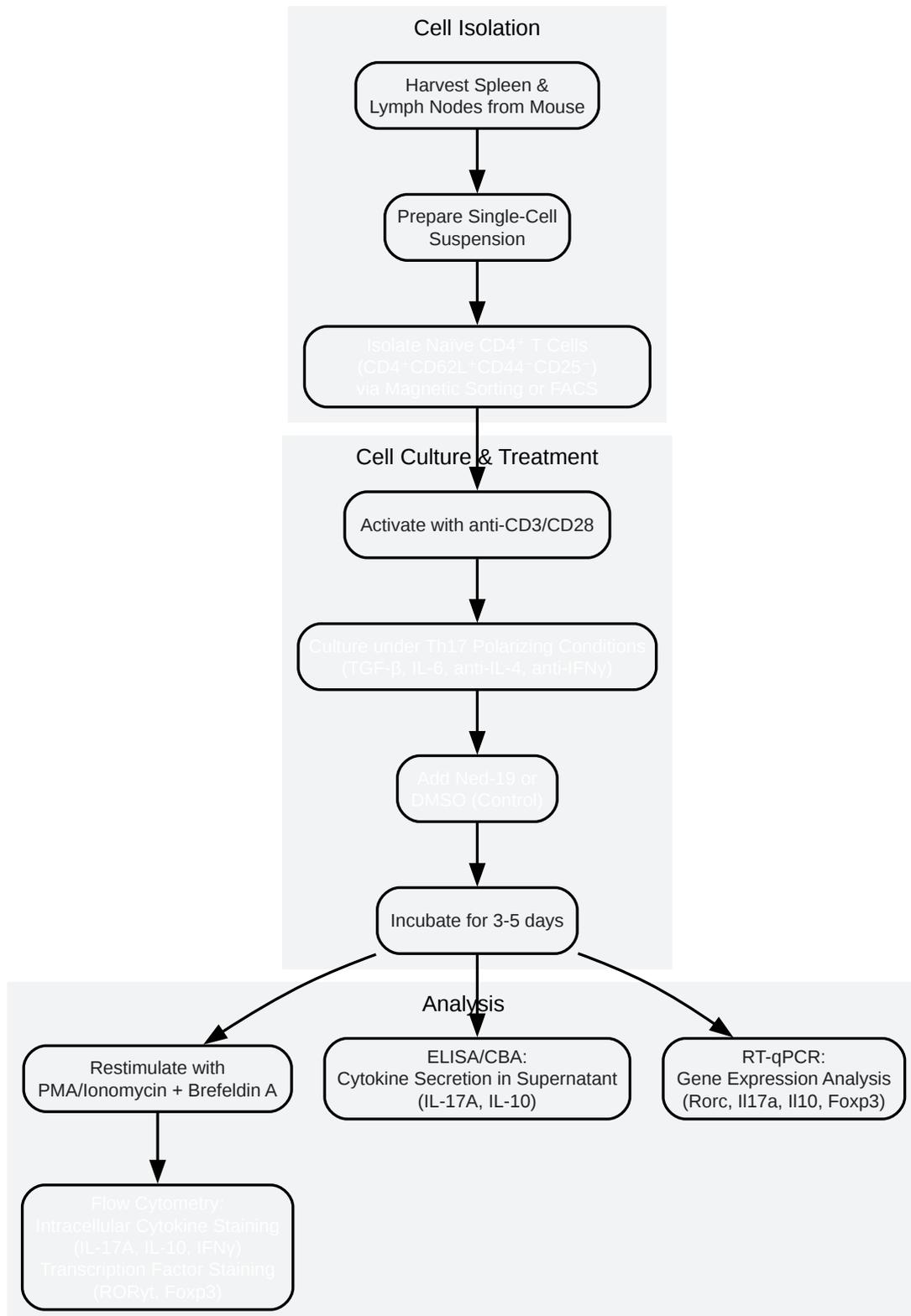
Signaling Pathway of Ned-19 Action in Th17 Cells



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Caption: Ned-19 inhibits NAADP-mediated Ca^{2+} release, modulating downstream signaling and promoting Th17 cell plasticity towards a Tr1 phenotype.

Experimental Workflow for Studying Th17 Plasticity



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Caption: Workflow for investigating Ned-19's effect on Th17 cell plasticity, from isolation to analysis.

Experimental Protocols

Protocol 1: Isolation of Murine Naïve CD4+ T Cells

This protocol describes the isolation of naïve CD4+ T cells from mouse spleen and lymph nodes.

Materials:

- C57BL/6 mice (6-10 weeks old)
- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, and 50 μ M 2-mercaptoethanol (Complete RPMI)
- 70 μ m cell strainers
- ACK lysis buffer (150 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA)
- FACS buffer (PBS with 2% FBS and 2 mM EDTA)
- Naïve CD4+ T Cell Isolation Kit, mouse (e.g., Miltenyi Biotec or similar)[7]

Procedure:

- Euthanize mice according to approved institutional guidelines.
- Aseptically harvest spleens and lymph nodes (axillary, brachial, inguinal, and mesenteric) and place them in a petri dish containing cold Complete RPMI.
- Generate a single-cell suspension by gently mashing the tissues through a 70 μ m cell strainer using the plunger of a syringe.[3][8]
- Wash the strainer with additional medium and collect the cell suspension in a 50 mL conical tube.
- Centrifuge the cells at 300 x g for 7 minutes at 4°C. Discard the supernatant.

- For the spleen sample, resuspend the pellet in 2-5 mL of ACK lysis buffer and incubate for 3-5 minutes at room temperature to lyse red blood cells.[3][8]
- Quench the lysis by adding 30 mL of Complete RPMI. Centrifuge as in step 5.
- Combine the spleen and lymph node cell pellets if desired.
- Isolate naïve CD4⁺ T cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions.[7][9] The goal is to enrich for CD4⁺CD62L⁺CD44^{low}CD25⁻ cells.
- Purity of the isolated naïve CD4⁺ T cells should be >95% as assessed by flow cytometry.

Protocol 2: In Vitro Th17 Differentiation and Ned-19 Treatment

This protocol details the differentiation of naïve CD4⁺ T cells into Th17 cells and treatment with Ned-19.

Materials:

- Isolated naïve CD4⁺ T cells (from Protocol 1)
- Complete RPMI medium
- 96-well round-bottom plates
- Plate-bound anti-mouse CD3 ϵ antibody (clone 145-2C11)
- Soluble anti-mouse CD28 antibody (clone 37.51)
- Recombinant mouse TGF- β 1 (1-5 ng/mL)[10][11]
- Recombinant mouse IL-6 (20-50 ng/mL)[10][11][12]
- Anti-mouse IL-4 neutralizing antibody (10 μ g/mL)[10][12]
- Anti-mouse IFN- γ neutralizing antibody (10 μ g/mL)[10][12]

- trans-**Ned 19** (Tocris or equivalent), dissolved in DMSO
- DMSO (vehicle control)

Procedure:

- Coat a 96-well plate with anti-CD3 ϵ antibody (2-5 $\mu\text{g}/\text{mL}$ in PBS) overnight at 4°C. Before use, wash the wells twice with sterile PBS.
- Resuspend naïve CD4 $^+$ T cells in Complete RPMI at a concentration of 1×10^6 cells/mL.
- Prepare the Th17 polarizing cytokine cocktail in Complete RPMI:
 - Soluble anti-CD28 antibody (1-2 $\mu\text{g}/\text{mL}$)
 - TGF- β 1 (e.g., 2 ng/mL)
 - IL-6 (e.g., 20 ng/mL)
 - Anti-IL-4 antibody (10 $\mu\text{g}/\text{mL}$)
 - Anti-IFN- γ antibody (10 $\mu\text{g}/\text{mL}$)
- Add trans-**Ned 19** to the desired final concentrations (e.g., 10, 30, 100 μM) to the appropriate wells. Add an equivalent volume of DMSO to the control wells (final concentration $\leq 0.1\%$).
- Add 100 μL of the cell suspension (1×10^5 cells) to each well.
- Add 100 μL of the 2x cytokine cocktail (with or without Ned-19) to the corresponding wells.
- Culture the cells for 3-5 days at 37°C in a 5% CO $_2$ incubator.

Protocol 3: Flow Cytometric Analysis of Th17 and Tr1 Cells

This protocol is for the intracellular staining of cytokines to assess Th17 and Tr1 populations.

Materials:

- Differentiated T cells (from Protocol 2)
- Cell Stimulation Cocktail (containing PMA and Ionomycin, e.g., from eBioscience)
- Protein Transport Inhibitor Cocktail (containing Brefeldin A and Monensin, e.g., from eBioscience)
- FACS buffer
- Fixable Viability Dye
- Anti-mouse CD4 antibody (e.g., clone RM4-5)
- BD Cytofix/Cytoperm™ Fixation/Permeabilization Solution Kit
- Anti-mouse IL-17A antibody (e.g., clone eBio17B7)[13]
- Anti-mouse IL-10 antibody (e.g., clone JES5-16E3)
- Anti-mouse IFN-γ antibody (e.g., clone XMG1.2)
- Flow cytometer

Procedure:

- Four to five hours before harvesting, restimulate the cells by adding a Cell Stimulation Cocktail and a Protein Transport Inhibitor Cocktail to the culture medium according to the manufacturer's instructions.[12][14]
- Harvest the cells and wash them with FACS buffer.
- Stain for surface markers and viability: Resuspend cells in FACS buffer containing the Fixable Viability Dye and anti-CD4 antibody. Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Fix and permeabilize the cells using the Cytofix/Cytoperm™ kit according to the manufacturer's protocol.

- Stain for intracellular cytokines: Resuspend the fixed and permeabilized cells in Perm/Wash™ buffer containing fluorescently labeled antibodies against IL-17A, IL-10, and IFN- γ .
- Incubate for 30-45 minutes at 4°C in the dark.
- Wash the cells twice with Perm/Wash™ buffer and resuspend in FACS buffer.
- Acquire the samples on a flow cytometer.
- Analyze the data using appropriate software. Gate on live, single, CD4+ lymphocytes to determine the percentage of cells expressing IL-17A, IL-10, and IFN- γ .

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